molecular formula C10H17Cl2N3 B6223441 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2763780-99-8

5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B6223441
CAS No.: 2763780-99-8
M. Wt: 250.2
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Description

5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction. This step often involves the use of piperidine and a suitable leaving group on the pyrimidine ring.

    Methylation: The methyl group is introduced at the 5-position of the pyrimidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Piperidinones

    Reduction: Dihydropyrimidines

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
  • 5-methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride

Uniqueness

5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2763780-99-8

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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